molecular formula C15H14ClN3O2S B1582484 Fluorescent brightener 121 CAS No. 2744-49-2

Fluorescent brightener 121

Cat. No. B1582484
CAS RN: 2744-49-2
M. Wt: 335.8 g/mol
InChI Key: VZTHUHAJEZPWNC-UHFFFAOYSA-N
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Description

Fluorescent brightener 121 is a chemical compound with the CAS number 12224-11-2 . It is also known by the synonym 4-[[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol]-1-yl]benzenesulfonamide .


Synthesis Analysis

The synthesis of fluorescent brighteners, including Fluorescent brightener 121, often involves complex chemical processes. For instance, one method involves the synthesis of extended conjugated stilbene fluorescent dye . Another method involves the synthesis of novel stilbene-triazine symmetrical optical brighteners .


Molecular Structure Analysis

The molecular formula of Fluorescent brightener 121 is C15H14ClN3O2S . It has a molecular weight of 335.81 .


Physical And Chemical Properties Analysis

Fluorescent brightener 121 has a molecular weight of 335.81 . It has a density of 1.45 g/cm3 .

Scientific Research Applications

Biological Markers and Spore Germination Studies

Fluorescent brighteners, including Fluorescent Brightener 121, have been used in biological systems as markers. A pioneering study by Darken and Swift (1964) reported an increase in spore germination in various species, highlighting their utility in biological research (Darken & Swift, 1964).

Photoinitiators for Polymerization

Fluorescent brighteners have found applications as photoinitiators in polymerization processes, particularly under LED light. Studies have shown that fluorescent brighteners can initiate free radical polymerizations of acrylates, demonstrating their potential in materials science (Zuo et al., 2016).

Protein Dynamics in Living Cells

Fluorescent brighteners are instrumental in tracking protein behavior in living cells. Techniques like photobleaching and photoactivation using fluorescent proteins have revolutionized cell biology, allowing for detailed observation of protein dynamics and biological processes (Lippincott-Schwartz et al., 2003).

Calcium Indicators for Biochemical Studies

The development of fluorescent indicators for calcium studies in cell biology has been significantly enhanced by the use of brighteners. These compounds have enabled researchers to observe intracellular processes with greater accuracy and efficiency (Grynkiewicz et al., 1985).

Applications in Cell Biology and Biotechnology

Fluorescent brighteners are widely used in cell biology and biotechnology, particularly in protein tagging and monitoring gene expression. They have been critical in various biological screens and experiments involving living cells (Misteli & Spector, 1997).

Choosing Fluorescent Proteins

The choice of fluorescent proteins, including brighteners, is crucial for biological imaging. A unified characterization of available proteins guides researchers in selecting the best tools for their specific experiments (Shaner et al., 2005).

In Vivo Imaging and Diagnostics

Fluorescent brighteners have been pivotal in advancing the field of in vivo imaging and diagnostics. Their application in observing intracellular processes and high-resolution cellular imaging has been groundbreaking in medical research and diagnostics (Michalet et al., 2005).

Safety And Hazards

When handling Fluorescent brightener 121, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-12-3-1-11(2-4-12)15-9-10-19(18-15)13-5-7-14(8-6-13)22(17,20)21/h1-8H,9-10H2,(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTHUHAJEZPWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062620
Record name Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescent brightener 121

CAS RN

2744-49-2
Record name Blankophor DCB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2744-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorescent brightener 121
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 121
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J494GKT53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH ANDERSON, GB Guise… - Journal of the Society of …, 1977 - Wiley Online Library
The fastness to light of a number of fluorescent yellow dyes and fluorescent brightening agents (FBA) on several fibres at different concentrations has been assessed both visually and …
Number of citations: 1 onlinelibrary.wiley.com
H Gutjahr, RR Koch - Textile printing, 1994 - noteboi.com
Printing can be considered as a controlled form of localised dyeing and, in principle, any dyes used to produce plain-coloured fabric could be used to print that fabric. The same …
Number of citations: 19 noteboi.com
L Swett - 1984 - books.google.com
16. ABSTRACT The objective of this research program was to compile a data base covering all the commercially significant dyes and pigments produced or imported in the United States…
Number of citations: 3 books.google.com

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